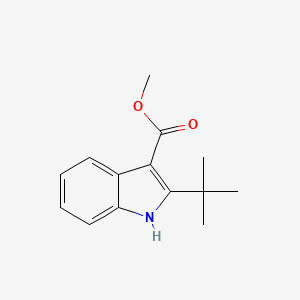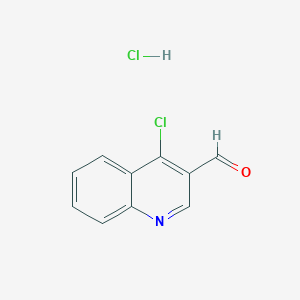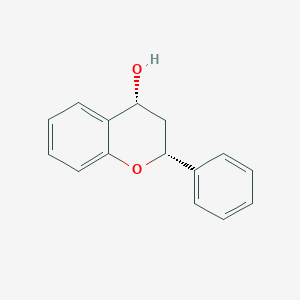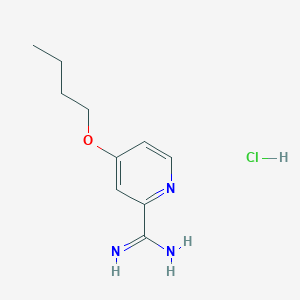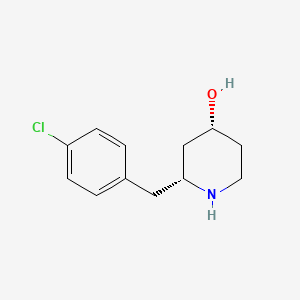![molecular formula C14H17NO2 B15067309 1'-Methylspiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B15067309.png)
1'-Methylspiro[isochroman-1,4'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Methylspiro[isochroman-1,4’-piperidin]-3-one is a spirocyclic compound that features a unique structure combining an isochroman ring and a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Methylspiro[isochroman-1,4’-piperidin]-3-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of isochroman derivatives with piperidinone precursors under specific conditions. For example, the key intermediate can be synthesized by reacting isochroman with piperidinone in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of 1’-Methylspiro[isochroman-1,4’-piperidin]-3-one may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1’-Methylspiro[isochroman-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, alcohols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1’-Methylspiro[isochroman-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one: This compound shares a similar spirocyclic structure but features an indole ring instead of an isochroman ring.
1’-Methylspiro[indoline-3,4’-piperidine]: Another related compound with an indoline ring, which has been studied for its anticancer properties.
Uniqueness
1’-Methylspiro[isochroman-1,4’-piperidin]-3-one is unique due to its combination of an isochroman ring and a piperidinone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1'-methylspiro[4H-isochromene-1,4'-piperidine]-3-one |
InChI |
InChI=1S/C14H17NO2/c1-15-8-6-14(7-9-15)12-5-3-2-4-11(12)10-13(16)17-14/h2-5H,6-10H2,1H3 |
InChI Key |
JLBPEVVACUJNBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)C3=CC=CC=C3CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


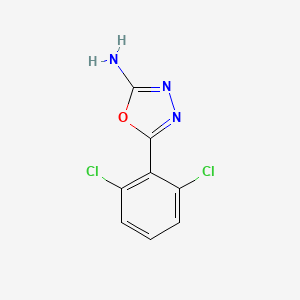

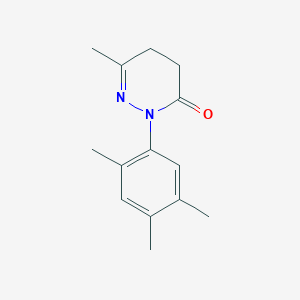
![S-[(Trimethylsilyl)ethynyl] benzenecarbothioate](/img/structure/B15067260.png)
![9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one](/img/structure/B15067261.png)

